6-(2-(4-ethoxyphenyl)-2-oxoethyl)-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one 6-(2-(4-ethoxyphenyl)-2-oxoethyl)-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Brand Name: Vulcanchem
CAS No.: 1185104-27-1
VCID: VC5354235
InChI: InChI=1S/C27H24N4O5/c1-4-36-19-12-10-17(11-13-19)22(32)16-30-21-15-24(35-3)23(34-2)14-20(21)26-28-25(29-31(26)27(30)33)18-8-6-5-7-9-18/h5-15H,4,16H2,1-3H3
SMILES: CCOC1=CC=C(C=C1)C(=O)CN2C3=CC(=C(C=C3C4=NC(=NN4C2=O)C5=CC=CC=C5)OC)OC
Molecular Formula: C27H24N4O5
Molecular Weight: 484.512

6-(2-(4-ethoxyphenyl)-2-oxoethyl)-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

CAS No.: 1185104-27-1

Cat. No.: VC5354235

Molecular Formula: C27H24N4O5

Molecular Weight: 484.512

* For research use only. Not for human or veterinary use.

6-(2-(4-ethoxyphenyl)-2-oxoethyl)-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one - 1185104-27-1

Specification

CAS No. 1185104-27-1
Molecular Formula C27H24N4O5
Molecular Weight 484.512
IUPAC Name 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Standard InChI InChI=1S/C27H24N4O5/c1-4-36-19-12-10-17(11-13-19)22(32)16-30-21-15-24(35-3)23(34-2)14-20(21)26-28-25(29-31(26)27(30)33)18-8-6-5-7-9-18/h5-15H,4,16H2,1-3H3
Standard InChI Key ZFFOXXMCHLYXAY-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)CN2C3=CC(=C(C=C3C4=NC(=NN4C2=O)C5=CC=CC=C5)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C27H24N4O5, with a molecular weight of 484.512 g/mol. Its IUPAC name reflects the intricate arrangement of functional groups: a triazoloquinazolinone core substituted with ethoxyphenyl, methoxy, phenyl, and oxoethyl moieties. Key identifiers include:

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number1185104-27-1
Molecular FormulaC27H24N4O5
Molecular Weight484.512 g/mol
IUPAC Name6-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8,9-dimethoxy-2-phenyl- triazolo[1,5-c]quinazolin-5-one
SMILESCCOC1=CC=C(C=C1)C(=O)CN2C3=CC(=C(C=C3C4=NC(=NN4C2=O)C5=CC=CC=C5)OC)OC
InChI KeyZFFOXXMCHLYXAY-UHFFFAOYSA-N

The presence of multiple methoxy and ethoxy groups enhances solubility in organic solvents, though exact solubility data remain undocumented.

Structural Analysis

The molecule’s core consists of a quinazolinone scaffold fused with a 1,2,4-triazole ring at positions 1 and 5-c. Substituents at the 6-position include a 2-(4-ethoxyphenyl)-2-oxoethyl chain, while the 8- and 9-positions are methoxylated. The 2-position is occupied by a phenyl group, contributing to steric bulk and potential π-π interactions.

Synthesis and Chemical Reactivity

General Synthetic Strategies

Triazoloquinazolines are typically synthesized through multi-step cyclization reactions. For this compound, the route likely involves:

  • Quinazoline Core Formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.

  • Triazole Ring Annulation: Introduction of the triazole moiety via cyclization of hydrazine derivatives with carbonyl-containing precursors.

  • Functionalization: Sequential alkylation or arylation to install the ethoxyphenyl, methoxy, and phenyl groups.

A comparative analysis with related triazolothiadiazines reveals shared synthetic challenges, such as regioselectivity in cyclization steps . For instance, Route b in triazolothiadiazine synthesis—using α-halocarbonyl compounds and 4-amino-3-mercaptotriazoles—parallels the triazoloquinazoline approach, emphasizing nucleophilic substitution at the mercapto group .

Optimized Protocol (Hypothetical)

While explicit details for this compound are scarce, analogous methodologies suggest the following optimized steps:

  • Step 1: Synthesis of 8,9-dimethoxy-2-phenylquinazolin-5(6H)-one from 3,4-dimethoxyanthranilic acid and benzamide.

  • Step 2: Hydrazine-mediated cyclization with ethyl 2-(4-ethoxyphenyl)-2-oxoacetate to form the triazole ring.

  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane).

Yield and reaction conditions (temperature, catalysts) remain unspecified in available literature .

Applications in Drug Development

Lead Optimization

Structural modifications to improve pharmacokinetics include:

  • Replacing the ethoxy group with fluorinated ethers to enhance metabolic stability.

  • Introducing water-solubilizing groups (e.g., sulfonate) at the 2-phenyl position.

Preclinical Challenges

  • Poor Aqueous Solubility: Limits bioavailability; nanoformulations (liposomes, polymeric micelles) are under investigation.

  • CYP450 Interactions: The methoxy groups may inhibit CYP3A4, necessitating metabolic studies .

ParameterDescription
Toxicity DataNot available (research use only)
Handling PrecautionsAvoid inhalation; use PPE in lab settings
Storage-20°C in inert atmosphere

As a research-grade compound, in vivo toxicology and ecotoxicological data are lacking.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator